saikosaponin B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

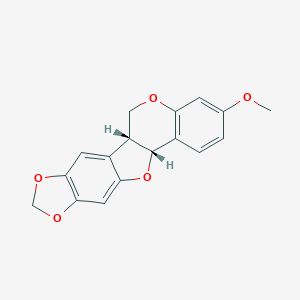

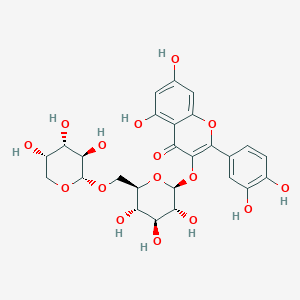

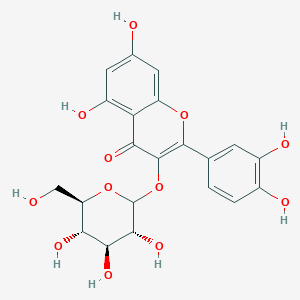

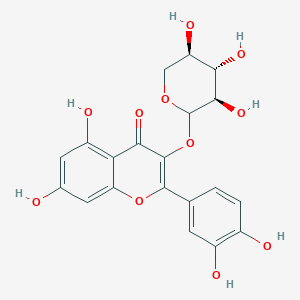

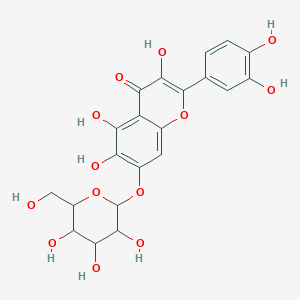

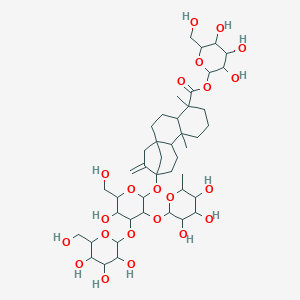

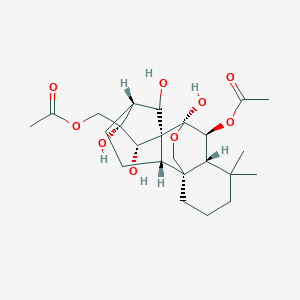

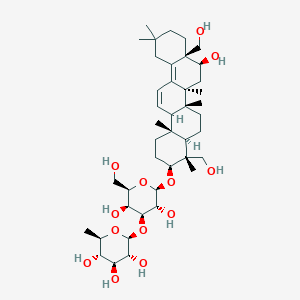

Saikosaponin B1 is a saponin found in various plants, including Bupleurum, Heteromorpha, and Scrophularia . It is a natural product found in Bupleurum chinense, Bupleurum smithii, and other organisms . In vitro, saikosaponin B1 stimulates the release of prostaglandin E2 (PGE2) .

Synthesis Analysis

The synthesis of saikosaponin B1 features the preparation of the aglycones of high oxidation state from oleanolic acid, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .Molecular Structure Analysis

The molecular formula of saikosaponin B1 is C42H68O13 . The molecular weight is 781.0 g/mol . The IUPAC name and the canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

Saikosaponin B1 has been studied for its interactions with various proteins. Molecular docking and molecular dynamics simulation studies revealed that IL6 in complex with Saikosaponin_U and Saikosaponin_V, JAK3 in complex with Saikosaponin_B4 and Saikosaponin_I, and NOX5 in complex with Saikosaponin_BK1 and Saikosaponin_C have good docking and molecular dynamics profiles .Physical And Chemical Properties Analysis

Saikosaponin B1 is a complex compound composed of triterpene aglycone and carbohydrate part containing 1-13 monosaccharides .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Saikosaponin B1 has been shown to inhibit inflammation in macrophages, specifically by inhibiting the phosphorylation of IκBα and p65, which are key components in the NF-κB signaling pathway. This has implications for conditions like osteoporosis .

Vascular Health

In vascular tissues, saikosaponin B1 can dose-dependently inhibit the production of reactive oxygen species (ROS) and inflammatory markers such as TNF-α, IL-8, COX-2, and iNOS in LPS-stimulated human umbilical vein endothelial cells (HUVECs) .

Colitis Treatment

Saikosaponin B1, along with saikosaponin D, has been found to alleviate dextran sulfate sodium-induced colitis in zebrafish by regulating the NRF2/HO-1 pathway to inhibit ferroptosis .

Acute Lung Injury Alleviation

Saikosaponin B1 has protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. This suggests potential applications in treating respiratory conditions .

Pharmacokinetic Challenges

While not a direct application, research has highlighted the pharmacokinetic limitations of saponins like saikosaponin B1, such as low bioavailability and short half-life, suggesting a need for novel delivery systems to enhance oral bioavailability .

Adjuvant Therapy

Saikosaponin B1 has been assessed computationally as an adjuvant therapy, showing good docking and molecular dynamics profiles with various proteins involved in immune response signaling pathways .

Wirkmechanismus

Target of Action

Saikosaponin B1, a bioactive constituent of Radix Bupleuri, primarily targets the Smoothened (SMO) protein . SMO is a key component of the Hedgehog signaling pathway , which plays a crucial role in cell growth, differentiation, and tissue patterning .

Mode of Action

Saikosaponin B1 interacts with SMO to inhibit the Hedgehog signaling pathway . This interaction suppresses the activity of the pathway, leading to changes in cell behavior. Specifically, it inhibits the GLI-luciferase activity in Shh Light II cells stimulated with ShhN CM, as well as Gli1 and Ptch1 mRNA expression .

Biochemical Pathways

The primary biochemical pathway affected by Saikosaponin B1 is the Hedgehog signaling pathway . By targeting SMO, Saikosaponin B1 inhibits the activation of this pathway, which can lead to the suppression of cell proliferation and migration, and the induction of apoptosis . Additionally, Saikosaponin B1 has been found to regulate the NRF2/HO-1 pathway to inhibit ferroptosis .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

Saikosaponin B1 has been shown to significantly inhibit tumor growth in medulloblastoma (MB) models . It achieves this by inhibiting the Hedgehog pathway through targeting SMO . Additionally, Saikosaponin B1 has been found to alleviate dextran sulfate sodium-induced colitis by up-regulating the NRF2/HO-1 pathway to inhibit ferroptosis .

Action Environment

The action, efficacy, and stability of Saikosaponin B1 can be influenced by various environmental factors. For instance, the presence of certain intestinal microbes can affect the metabolism and absorption of Saikosaponin B1 . Additionally, the multicomponent nature of traditional Chinese medicine (TCM), where Saikosaponin B1 is commonly found, can also influence its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-MNIDVGFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

saikosaponin B1 | |

CAS RN |

58558-08-0 |

Source

|

| Record name | Saikosaponin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58558-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)